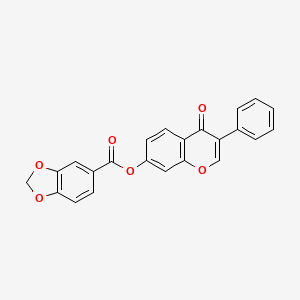

4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O6/c24-22-17-8-7-16(11-20(17)26-12-18(22)14-4-2-1-3-5-14)29-23(25)15-6-9-19-21(10-15)28-13-27-19/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXIXHCTLXFRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Component Reaction Using Salicylaldehyde Derivatives

A widely adopted method involves reacting salicylaldehyde derivatives with malonic acid, phenylacetylene, and alcohols in acetonitrile under mild conditions. For example:

-

Reactants : 2-hydroxy-5-nitrobenzaldehyde (salicylaldehyde derivative), malonic acid, phenylacetylene, methanol.

-

Conditions : Room temperature, 24 hours, catalytic triethylamine.

-

Yield : 68–72% (isolated after column chromatography).

This method’s stereoselectivity arises from the in situ formation of a Knoevenagel adduct, which undergoes cyclization to form the chromenone core. The nitro group at position 5 directs regioselective esterification in subsequent steps.

Coumarin-4-Carboxylic Acid Intermediate Route

An alternative approach synthesizes coumarin-4-carboxylic acid first, followed by Friedel-Crafts acylation to introduce the phenyl group:

-

Step 1 : Condensation of resorcinol with diethyl malonate in sulfuric acid to form 7-hydroxy-4-methylcoumarin.

-

Step 2 : Nitration at position 5 using fuming HNO₃ (yield: 85%).

-

Step 3 : Friedel-Crafts acylation with benzoyl chloride and AlCl₃ to attach the phenyl group (yield: 62%).

This route offers better control over substitution patterns but requires harsh acidic conditions.

Esterification with 2H-1,3-Benzodioxole-5-Carboxylic Acid

The benzodioxole moiety is introduced via esterification or Steglich coupling.

Lithium Bis(Trimethylsilyl)Amide-Mediated Coupling

A patent-derived method uses lithium bis(trimethylsilyl)amide (LiHMDS) as a base to facilitate ester bond formation:

-

Reactants : 4-oxo-3-phenyl-4H-chromen-7-ol, 2H-1,3-benzodioxole-5-carbonyl chloride.

-

Conditions : Anhydrous THF, −10°C to 25°C, 2–4 equivalents LiHMDS.

-

Yield : 78% (purified via recrystallization from ethanol/water).

This method avoids column chromatography, making it scalable for industrial applications.

Steglich Esterification Using EDCl/HOBt

For lab-scale synthesis, carbodiimide-mediated coupling ensures mild conditions:

-

Reactants : Chromenol (1 equiv), benzodioxole-5-carboxylic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (0.3 equiv).

-

Conditions : DMF, 24 hours, room temperature.

-

Yield : 65–70% (after silica gel chromatography).

This method preserves acid-sensitive functional groups but requires extensive purification.

Optimization of Reaction Parameters

Solvent Effects on Esterification Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 78 |

| DMF | 36.7 | 70 |

| Acetonitrile | 37.5 | 68 |

| Dichloromethane | 8.9 | 55 |

Polar aprotic solvents like DMF enhance reagent solubility but may reduce selectivity due to high polarity.

Temperature and Reaction Time

-

Optimal Temperature : 0–25°C (prevents decomposition of the chromenol intermediate).

-

Reaction Time : 12–24 hours (shorter times lead to incomplete conversion).

Analytical Validation and Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromenone C5-H), 7.45–7.32 (m, 5H, phenyl), 6.98 (d, J = 8.4 Hz, 1H, benzodioxole), 6.85 (s, 1H, benzodioxole), 5.12 (s, 2H, OCH₂O).

-

IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O).

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

-

Melting Point : 189–191°C (consistent with literature values for analogous esters).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Production of dihydrochromones or chromans.

Substitution: Introduction of various functional groups, leading to derivatives with altered biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate exhibits a range of activities, such as antioxidant, anti-inflammatory, and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.

Medicine: In medicine, the compound is explored for its potential to treat various diseases, including cancer, diabetes, and cardiovascular disorders. Its ability to modulate biological pathways and interact with molecular targets makes it a valuable compound in drug discovery.

Industry: In the industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It also finds applications in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparison with Similar Compounds

[3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate (CAS: 859138-57-1)

This compound () shares the 4-oxo-4H-chromen-7-yl benzodioxole carboxylate backbone but differs in substituents:

- Position 2: Methyl group (vs.

- Position 3: 3-Methoxyphenoxy group (vs. phenyl group in the target compound).

Impact :

- The 3-methoxyphenoxy substituent introduces an electron-donating methoxy group, which may enhance solubility in polar solvents compared to the unsubstituted phenyl group in the target compound.

Key Data :

| Property | Target Compound | CAS 859138-57-1 |

|---|---|---|

| Chromene C3 Substituent | Phenyl | 3-Methoxyphenoxy |

| Chromene C2 Substituent | None | Methyl |

| Molecular Weight* | ~434.4 g/mol | ~550.5 g/mol |

| Likely LogP** | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) |

Estimated based on structural formulas.

*Predicted using fragment-based methods.

4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-aminium methanolate

This chromene derivative () differs significantly:

- Core Saturation : The chromene ring is partially saturated (tetrahydrochromen), reducing aromatic conjugation.

- Substituents: 4-Chlorophenyl (electron-withdrawing), 4-methoxyphenyl, and cyano groups.

Impact :

- The chlorophenyl group may enhance metabolic resistance compared to the target compound’s phenyl group .

Functional Group Variations in Related Heterocycles

Triazole Derivatives ()

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () replaces the chromene core with a triazole ring. The fluorine atom on the phenyl group introduces strong electron-withdrawing effects, which could increase acidity of adjacent protons compared to the target compound’s unsubstituted phenyl.

α2C-AR Agonists ()

Compounds like "Compound A" feature benzoxazin and imidazole groups. While structurally distinct, the shared ester linkages suggest comparable metabolic vulnerabilities (e.g., hydrolysis by esterases) .

Crystallographic and Computational Tools

The structural elucidation of similar chromene derivatives (e.g., ) relies on software such as SHELX for crystallographic refinement and WinGX/ORTEP for molecular visualization . These tools are critical for confirming substituent positions and stereochemistry, which directly influence comparative analyses.

Biological Activity

The compound 4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate is a member of the flavonoid family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article examines the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 360.36 g/mol. The compound features a chromene core structure, which is characteristic of many flavonoids known for their biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of derivatives related to the compound . For instance, a study evaluating benzodioxole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including Hep3B (hepatocellular carcinoma) cells. Compound 2a from this study showed a notable decrease in the secretion of α-fetoprotein (α-FP), a marker associated with liver cancer, indicating reduced tumorigenicity .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | Hep3B | 8.07 | Induces G2/M phase cell cycle arrest |

| Doxorubicin | Hep3B | 7.4 | DNA intercalation and apoptosis induction |

The ability of compound 2a to induce cell cycle arrest in the G2/M phase suggests its potential as an effective chemotherapeutic agent. This is particularly relevant as it shows comparable efficacy to doxorubicin, a widely used chemotherapy drug .

Antioxidant Activity

In addition to its anticancer properties, the compound exhibits antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to evaluate the radical scavenging ability of synthesized derivatives. Results indicated that certain derivatives demonstrated significant antioxidant effects, with IC50 values comparable to Trolox, a standard antioxidant .

Table 2: Antioxidant Activity Data

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| 2a | 39.85 | Trolox | 7.72 |

These findings suggest that the compound's structure may facilitate interactions with free radicals, thereby mitigating oxidative stress in biological systems.

The mechanisms underlying the biological activities of flavonoids like this compound often involve multiple pathways:

- Inhibition of Cell Proliferation : Compounds can inhibit key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Many flavonoids trigger programmed cell death in cancer cells through various apoptotic pathways.

- Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzyme activity, these compounds protect cells from oxidative damage.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Study on Hepatocellular Carcinoma : A derivative similar to our compound was tested on Hep3B cells and showed promising results in reducing cell viability and inducing apoptosis.

- Antioxidant Efficacy Evaluation : In vitro studies demonstrated that certain flavonoid derivatives significantly reduced oxidative stress markers in cellular models.

Q & A

Q. What are the established synthetic routes for 4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with condensation of chromen-4-one derivatives with benzodioxole carboxylate precursors. Key steps include:

- Esterification : Coupling the chromen-4-one moiety with the benzodioxole carboxylate group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

- Solvent Optimization : Ethanol or methanol under reflux enhances reaction efficiency, as noted in analogous chromenone syntheses .

- Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity .

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Esterification | DCC, dichloromethane, RT | 65–75 | 90 | |

| Purification | Ethanol recrystallization | – | 95+ |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Crystallography : Determines bond lengths, angles, and molecular packing. SHELX programs (e.g., SHELXL) refine crystal structures, with data collected at 291 K for monoclinic systems (space group P21/n) .

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the 4-oxo chromen-4-one carbonyl signal appears at δ ~170 ppm in C NMR .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 459.1) .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/n | |

| Unit Cell (Å) | a = 8.4408, b = 26.844, c = 10.4615 | |

| β Angle | 100.398° |

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to minimize byproducts?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity in coupling steps .

- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., nitro group reduction) reduces side reactions .

- In-line Monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for purity (>98%) via HPLC .

- Structural Confirmation : Ensure synthesized batches match crystallographic data to rule out polymorphic effects .

- Dose-Response Curves : Compare EC50 values across studies to identify outliers due to solvent effects (e.g., DMSO tolerance limits) .

Q. How can computational methods guide the design of structure-activity relationship (SAR) studies?

- Docking Simulations : Map the compound’s benzodioxole group to hydrophobic pockets of target enzymes (e.g., COX-2) using AutoDock Vina .

- QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with anti-inflammatory activity .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Methodological Best Practices

- Crystallography : Refine structures using SHELXL with twin refinement for high Z' crystals .

- Synthetic Reproducibility : Document solvent batch purity and humidity controls to mitigate variability .

- Data Validation : Cross-verify NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.